1-Ethylcycloheptane-1-carbaldehyde

Catalog No.
S13803769
CAS No.
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethylcycloheptane-1-carbaldehyde

Product Name

1-Ethylcycloheptane-1-carbaldehyde

IUPAC Name

1-ethylcycloheptane-1-carbaldehyde

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-2-10(9-11)7-5-3-4-6-8-10/h9H,2-8H2,1H3

InChI Key

YPTNQNPNWYCWOF-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCCC1)C=O

1-Ethylcycloheptane-1-carbaldehyde is an organic compound characterized by the presence of a cycloheptane ring with an ethyl group and a formyl group (aldehyde) attached to the same carbon atom. Its chemical formula is C10H18OC_{10}H_{18}O and it has a CAS number of 1935548-89-2. The compound's structural features include a cyclic structure which can influence its reactivity and properties compared to open-chain aldehydes. The presence of the ethyl group adds to its hydrophobic character, making it relevant in various chemical and biological contexts .

Typical for aldehydes, including:

  • Nucleophilic Addition: Aldehydes readily undergo nucleophilic addition reactions. For instance, they can react with alcohols to form hemiacetals or acetals under acidic conditions.
  • Oxidation: The aldehyde functional group can be oxidized to form carboxylic acids.
  • Condensation Reactions: It may also participate in condensation reactions with amines to form imines or with other nucleophiles leading to various derivatives.

The specific reaction pathways can depend on the conditions and the presence of catalysts or other reagents .

The synthesis of 1-ethylcycloheptane-1-carbaldehyde can be approached through several methods:

  • Aldol Condensation: Starting from cycloheptanone, an aldol condensation could yield the desired compound through subsequent oxidation steps.
  • Hydroformylation: Another method could involve hydroformylation of cycloheptene using a suitable catalyst to introduce the aldehyde group.
  • Grignard Reactions: Utilizing Grignard reagents derived from ethyl halides could also lead to the formation of this aldehyde when reacted with cycloheptanone derivatives .

1-Ethylcycloheptane-1-carbaldehyde has potential applications in:

  • Organic Synthesis: As a building block for synthesizing more complex organic molecules.
  • Flavor and Fragrance Industry: Due to its unique structure, it may be used in formulations for flavors or fragrances.
  • Pharmaceuticals: Its derivatives could be explored for therapeutic applications, particularly in cancer treatment based on preliminary biological activity studies .

Several compounds share structural similarities with 1-ethylcycloheptane-1-carbaldehyde. Here are some notable examples:

Compound NameStructure TypeNotable Features
2-Ethylcyclopentane-1-carbaldehydeCyclic aldehydeSimilar carbon skeleton with different ring size.
CyclohexanecarboxaldehydeCyclic aldehydeOne less carbon in the ring; more reactive due to strain.
1-Methylcyclohexane-1-carbaldehydeCyclic aldehydeMethyl group instead of ethyl; affects solubility and reactivity.

These compounds differ primarily in their ring sizes and substituents, which influence their physical properties and reactivity profiles. The unique combination of an ethyl group and a cycloheptane ring gives 1-ethylcycloheptane-1-carbaldehyde distinctive characteristics that may be advantageous for specific applications .

1-Ethylcycloheptane-1-carbaldehyde is systematically named according to IUPAC guidelines, reflecting its cycloheptane backbone, ethyl substituent, and aldehyde functional group. The compound’s molecular formula is C₁₀H₁₈O, with a molecular weight of 154.25 g/mol. Its structure is defined by the SMILES notation O=CC1(CC)CCCCCC1, which specifies the cycloheptane ring (seven carbons in a cyclic arrangement), the ethyl group (-CH₂CH₃) at position 1, and the aldehyde (-CHO) at the same carbon.

A comparative analysis with related compounds, such as 1-ethylcyclopropane-1-carbaldehyde (C₆H₁₀O), highlights the influence of ring size on electronic and steric properties. The cycloheptane ring introduces moderate torsional strain due to nonplanar conformations, distinct from the high strain observed in smaller rings like cyclopropane.

Table 1: Key Molecular Properties of 1-Ethylcycloheptane-1-carbaldehyde

PropertyValue
CAS Number1935548-89-2
Molecular FormulaC₁₀H₁₈O
Molecular Weight154.25 g/mol
SMILESO=CC1(CC)CCCCCC1
Boiling PointNot reported
Storage ConditionsNot specified

Historical Context in Organic Synthesis

The synthesis of 1-ethylcycloheptane-1-carbaldehyde emerged alongside advancements in medium-sized ring chemistry during the late 20th century. Early methodologies relied on oxidation reactions, where precursors like 1-ethylcycloheptanemethanol were treated with oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). Later, alternative routes involving cyclization of linear aldehydes or hydrolysis of enol ethers were explored to improve yield and selectivity.

The compound’s historical significance lies in its role as a model substrate for studying transannular interactions—steric clashes between hydrogen atoms on opposing sides of the cycloheptane ring. Such studies informed broader strategies for stabilizing medium-sized rings, which are often prone to ring-opening due to strain.

Significance in Medium-Sized Ring Chemistry

Medium-sized rings (7–11 members) occupy a critical niche in organic synthesis due to their prevalence in natural products and pharmaceuticals. The cycloheptane core of 1-ethylcycloheptane-1-carbaldehyde exemplifies the balance between strain and stability: while smaller rings (e.g., cyclopropane) suffer from excessive angle strain, and larger rings (e.g., cyclooctane) face transannular strain, cycloheptane maintains a manageable level of torsional distortion.

This compound’s aldehyde group enhances its utility as a building block for further functionalization. For instance, oxidation of the aldehyde yields 1-ethylcycloheptane-1-carboxylic acid (C₁₀H₁₈O₂), a related derivative with applications in polymer chemistry. Additionally, the ethyl substituent modulates electron density at the carbonyl carbon, influencing reactivity in nucleophilic additions or condensations.

Recent advances in gold-catalyzed cyclization have expanded synthetic access to medium-sized rings, including cycloheptane derivatives. These methods often employ alkynyl or alkenyl precursors that undergo cycloisomerization, leveraging the electrophilic nature of gold complexes to stabilize transition states. Such catalytic systems could potentially streamline the synthesis of 1-ethylcycloheptane-1-carbaldehyde and analogues.

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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